Mefenamic Acid, the parent compound of 3-Carboxy Mefenamic Acid, is synthesized from 2-chlorobenzoic acid and 2,3-dimethylaniline. It is primarily used in clinical settings to alleviate pain associated with various conditions such as dysmenorrhea and osteoarthritis. The compound acts by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain .
The synthesis of 3-Carboxy Mefenamic Acid can be approached through several methods, primarily involving the oxidation of Mefenamic Acid or its derivatives. One notable method includes:
This synthetic pathway allows for the introduction of the carboxylic acid group at the 3-position of the Mefenamic structure, enhancing its pharmacological profile .
The molecular structure of 3-Carboxy Mefenamic Acid can be described as follows:
The compound exhibits conformational flexibility due to the spatial arrangement of its substituents, which can influence its interaction with biological targets .
3-Carboxy Mefenamic Acid participates in several chemical reactions, primarily related to its functional groups:
These reactions are essential for developing derivatives with improved solubility and bioavailability .
The mechanism of action for 3-Carboxy Mefenamic Acid is primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to:
Pharmacokinetically, it is rapidly absorbed and metabolized primarily by cytochrome P450 enzymes, leading to various metabolites including 3-hydroxymethyl mefenamic acid and 3-carboxymefenamic acid .
The physical and chemical properties of 3-Carboxy Mefenamic Acid include:
These properties are crucial for determining its formulation in pharmaceutical applications .
3-Carboxy Mefenamic Acid has several scientific applications:
The ongoing research into its derivatives continues to explore additional therapeutic potentials beyond traditional NSAID applications .
The systematic name for 3-Carboxy Mefenamic Acid, as defined by IUPAC nomenclature rules, is 3-[(2-Carboxyphenyl)amino]-2-methylbenzoic acid. This name precisely describes its molecular architecture: a 2-methylbenzoic acid moiety linked via a secondary amine (–NH–) group to a second ortho-carboxy-substituted benzene ring. The compound's molecular formula is C₁₅H₁₃NO₄, with a molecular weight of 271.27 grams per mole [1] [3] [6].
Structurally, this molecule features two ionizable carboxylic acid groups (–COOH) attached to distinct aromatic rings, contributing to its acidic character and potential for salt formation. The methyl group (–CH₃) at the 2-position of one ring enhances steric bulk and influences conformational flexibility. Key structural attributes include:
Table 1: Fundamental Molecular Characteristics
Property | Value |
---|---|
CAS Registry Number | 190379-82-9 |
Molecular Formula | C₁₅H₁₃NO₄ |
Molecular Weight | 271.27 g/mol |
Canonical SMILES | CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 4 |
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 3-Carboxy Mefenamic Acid exhibits characteristic absorption bands corresponding to its functional groups. Predominant features include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry: Electron ionization mass spectrometry typically shows a molecular ion peak at m/z 271.27 (M⁺), consistent with C₁₅H₁₃NO₄. Major fragment ions result from decarboxylation (m/z 227) and cleavage between amine and aromatic rings [6] [9].
Table 2: Key Spectroscopic Assignments
Technique | Functional Group | Spectral Feature |
---|---|---|
FTIR | Carboxylic acid dimer | 2500–3300 cm⁻¹ (broad) |
FTIR | C=O stretch | 1680–1720 cm⁻¹ |
¹H NMR | Aromatic protons | 6.5–8.5 ppm (multiplet, 8H) |
¹H NMR | Methyl group | ~2.3 ppm (singlet, 3H) |
¹³C NMR | Carboxylic carbon | 170–175 ppm |
While direct crystallographic data for 3-Carboxy Mefenamic Acid is limited in the provided literature, insights can be inferred from structural studies of its parent compound, mefenamic acid, which exhibits conformational polymorphism. Mefenamic acid exists in three polymorphic forms (I, II, III), where Form I is thermodynamically stable at ambient conditions, Form II above 160°C, and Form III is metastable [4] [7].
The molecular flexibility of mefenamic acid derivatives arises from rotational freedom around the N–aryl bond and torsional angles of carboxylic groups. This flexibility suggests that 3-Carboxy Mefenamic Acid could similarly adopt multiple solid-state conformations under varying crystallization conditions. High-pressure crystallization techniques (e.g., using diamond anvil cells with supercritical CO₂) have been successful in accessing alternative polymorphs of mefenamic acid [4] [7], implying potential applicability to its metabolites. Key factors influencing polymorphism include:
Acid Dissociation Constant (pKa): The two carboxylic acid groups confer diprotic acid behavior. Computational predictions indicate a pKa value of 3.70 ± 0.36 for the primary benzoic acid group (attached to the 2-methylbenzene ring), with the second carboxylic acid (aniline-derived) likely exhibiting a similar or slightly higher pKa [3] [8]. This acidity profile facilitates ionization in intestinal fluids, albeit with limited overall solubility.
Solubility: As a dicarboxylic acid with large hydrophobic surfaces, 3-Carboxy Mefenamic Acid exhibits very low aqueous solubility—a property shared with its parent drug. It is practically insoluble in water but shows moderate solubility in polar organic solvents like methanol, dimethyl sulfoxide, and dimethylformamide [3] [6] [8]. Solubilization challenges necessitate advanced formulation strategies for pharmacokinetic studies.
Stability: The compound remains stable under ambient storage conditions when protected from moisture. Recommended storage is at 2–8°C in a desiccated environment [6]. Solid-state stability studies indicate no significant degradation under dry conditions, though humidity can accelerate hydrolysis or polymorphic transitions. In solution, stability is pH-dependent, with optimal preservation in slightly acidic buffers [8].
Table 3: Physicochemical Parameters
Property | Value/Prediction | Conditions |
---|---|---|
Predicted pKa | 3.70 ± 0.36 | - |
Boiling Point | 484.0 ± 40.0 °C (Predicted) | - |
Density | 1.378 ± 0.06 g/cm³ | Predicted |
Aqueous Solubility | Very low | 25°C |
Storage Conditions | 2–8°C (refrigerated) | Long-term stability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1